molecular formula C17H26N2O4S B2424231 1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate CAS No. 1485726-59-7

1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate

Cat. No. B2424231
M. Wt: 354.47
InChI Key: ZVRKHAPKRSUHKT-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate is a chemical compound with the CAS Number: 1485726-59-7 . It has a molecular weight of 354.47 . The IUPAC name for this compound is dimethyl 2-{[(1-adamantylamino)carbothioyl]amino}succinate . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Reactions of adamantan-1(2)-amines and adamantan-1(2)-ylalkanamines with ethyl isothiocyanatoacetate have been shown to afford ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates in 85–95% yields . The hydrolysis of ethyl {[(adamantan-2-yl)carbamothioyl]amino}acetate in alkaline medium resulted in the formation of {[(adamantan-2-yl)carbamothioyl]amino}acetic acid in a virtually quantitative yield .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H26N2O4S/c1-22-14(20)6-13(15(21)23-2)18-16(24)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h10-13H,3-9H2,1-2H3,(H2,18,19,24) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and crystal structure analysis of adamantane derivatives. Matković et al. (2007) explored the design of depsides with lipophilic adamantane moieties, revealing insights into their molecular conformation and crystal structures through X-ray analysis (Matković et al., 2007). Similarly, El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrids, providing quantitative assessments of noncovalent interactions via crystallographic and QTAIM analysis (El-Emam et al., 2020).

Neuroprotective Agents

Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines as multifunctional neuroprotective agents, demonstrating their potential in neurological assay development and as modulators for various neurological pathways (Joubert et al., 2011).

Drug Synthesis

Madhra et al. (2007) established a method for synthesizing Memantine hydrochloride, starting from 1,3-Dimethyl-adamantane, highlighting the compound's relevance in pharmaceuticals (Madhra et al., 2007).

Material Science and Engineering

Gräbner et al. (2002) synthesized new adamantane carboxylic acid esters of cellulose, showcasing the application of adamantane derivatives in modifying cellulose to create materials with specific properties (Gräbner et al., 2002).

Chemical Properties and Interactions

Jabłoński (2022) investigated the carbene⋯H-D hydrogen bond and other accompanying interactions in dimers of N-heterocyclic-carbenes and adamantane derivatives, providing insights into their chemical behavior and potential applications (Jabłoński, 2022).

Antimicrobial and Antibacterial Applications

Gladkov et al. (2014) explored the vibrational spectroscopy of N'-(Adamantan-2-ylidene)thiophene-2-carbohydrazide, a potential antibacterial agent, highlighting its potential in medical applications (Gladkov et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

dimethyl 2-(1-adamantylcarbamothioylamino)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-22-14(20)6-13(15(21)23-2)18-16(24)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h10-13H,3-9H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRKHAPKRSUHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=S)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate

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